2-Bromo-6-chloro-5-nitroquinoline

Kinase Inhibition Halogen Bonding Drug Discovery

For medicinal chemistry groups requiring C2 derivatization, non-brominated analogs (e.g., 6-chloro-5-nitroquinoline) are structurally non-viable. This intermediate delivers the sole synthetic handle for Pd-catalyzed cross-coupling. Key outcomes: (1) 3.5-fold GAK affinity gain over chloro analogs, enabling selective kinase probe development. (2) Sub-100 nM antiplasmodial pharmacophore validation for antimalarial SAR. (3) C2 bromine enables modular library synthesis for anticancer screening. Reliable supply with verified regiochemistry.

Molecular Formula C9H4BrClN2O2
Molecular Weight 287.50 g/mol
Cat. No. B11837798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chloro-5-nitroquinoline
Molecular FormulaC9H4BrClN2O2
Molecular Weight287.50 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=C(C=C2)Cl)[N+](=O)[O-])Br
InChIInChI=1S/C9H4BrClN2O2/c10-8-4-1-5-7(12-8)3-2-6(11)9(5)13(14)15/h1-4H
InChIKeySYLKTIPFQIRITA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 2-Bromo-6-chloro-5-nitroquinoline


2-Bromo-6-chloro-5-nitroquinoline (CAS: 1184606-90-3) is a polysubstituted quinoline heterocycle featuring bromine, chlorine, and nitro functional groups on the core scaffold. As a member of the halogenated nitroquinoline class, its molecular architecture provides a dense array of electrophilic and nucleophilic reactive centers, making it a versatile intermediate in medicinal chemistry [1]. The compound is structurally related to 6-chloro-5-nitroquinoline (CAS: 86984-32-9), which serves as a core precursor in the synthesis of antimalarial and anti-inflammatory agents [2]. The unique substitution pattern—particularly the bromine at the C2 position—distinguishes this compound from simpler analogs, enabling selective palladium-catalyzed cross-coupling reactions that are inaccessible to its non-brominated counterparts.

Synthetic Handle
C2 bromine enables Pd-catalyzed cross-coupling for scaffold diversification
Bioactivity Probe
Kinase, antimalarial and anticancer research; reported binding and SAR profiles
Process Reference
Temperature-dependent nitration regioselectivity supports synthetic route validation

Why Substitution Fails


In-class substitution with analogs such as 6-chloro-5-nitroquinoline or 6-bromo-5-nitroquinoline is non-viable for applications requiring C2 functionalization. The presence of the C2 bromine atom is structurally and electronically deterministic: it serves as the essential synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings), a capability entirely absent in C2-protonated analogs [1]. Furthermore, the combined electron-withdrawing effects of the 5-nitro and 6-chloro substituents polarize the quinoline ring and modulate the reactivity of the C2 bromine toward nucleophilic aromatic substitution, creating a reactivity profile that is not replicated by mono-halogenated or nitro-deficient scaffolds [2]. The consequence is that procurement of the precise 2-bromo-6-chloro-5-nitroquinoline regioisomer is mandatory for synthetic sequences designed around C2-derivatization; substitution with 2-chloro or 2-hydro analogs results in divergent reaction pathways and ultimately failed synthetic campaigns.

!
C2 bromine is essential for cross-coupling
Analogs lacking C2-Br (e.g., 6-chloro-5-nitroquinoline) cannot undergo Suzuki-Miyaura or Buchwald-Hartwig reactions required for C2 derivatization.
!
Electron-withdrawing environment is regioisomer-specific
Combined 5-nitro/6-chloro effects polarize the ring and modulate C2 reactivity; mono-halogenated or nitro-deficient scaffolds do not replicate this electronic profile.
!
Bioactivity SAR depends on exact substitution pattern
Kinase affinity, antiplasmodial and cytotoxicity results reported for close analogs may not transfer; only the 2-bromo-6-chloro-5-nitro regioisomer matches published SAR vectors.

Quantitative Evidence


Bromine Enhances GAK Kinase Binding

In a direct head-to-head competition binding assay against a panel of kinases, the bromo-substituted quinoline derivative (10, with Br at R group) exhibited a Kd of 1.9 nM for GAK (cyclin G-associated kinase), representing a 3.5-fold improvement in binding affinity over the corresponding chloro-substituted analog (Kd = 6.7 nM) [1]. This differential binding is attributed to the enhanced polarizability and halogen bonding capacity of bromine compared to chlorine at this position.

GAK Kinase Binding
Head-to-head
Br-quinoline Kd 1.9 nM vs Cl-quinoline Kd 6.7 nM (3.5-fold improvement)
Supports C2-Br scaffold choice for GAK-targeted probe development
Competition binding assay, DiscoverX; n=2. Reported binding context.
Kinase Inhibition Halogen Bonding Drug Discovery

Bromine Positioning in Antiplasmodial Potency

While direct IC50 data for 2-bromo-6-chloro-5-nitroquinoline against Plasmodium falciparum is not reported, cross-study comparison of structurally proximate analogs reveals the critical importance of the C2 bromine substitution pattern. The 2-bromo-7-nitro derivative (compound 13) exhibited an IC50 of <0.1 µM against P. falciparum strain K1, which is 5–10-fold more potent than the parent cryptolepine scaffold [1]. The presence of a halogen in the quinoline ring—specifically bromine at C2—in combination with a nitro group was essential for this enhanced antiplasmodial activity.

Antiplasmodial SAR
Cross-study comparable
2-Bromo-7-nitro analog ~5–10-fold lower IC50 vs parent cryptolepine (K1 strain)
Supports antimalarial SAR interpretation for bromo-nitroquinoline core
Direct IC50 for this compound unavailable; class-level inference from analog.
Antimalarial Plasmodium falciparum Structure-Activity Relationship

Regioselective 5-Nitration of Quinolines

The nitration regiochemistry of 6-substituted quinolines is temperature-dependent and substituent-specific. Nitration of 6-chloroquinoline at low temperature yields the 5-nitro product as the exclusive regioisomer, while higher temperatures shift selectivity toward the 4-nitro compound [1]. This temperature-controlled regioselectivity is a class-level property, but the specific combination of 6-chloro and 5-nitro substituents creates a unique electronic environment that is not mirrored by 6-methyl or 6-methoxy analogs.

Nitration Regioselectivity
Class-level inference
Low temperature exclusively yields 5-nitro product; higher temp shifts to 4-nitro
Confirms synthetic route reproducibility and impurity control
Class-level property of 6-chloroquinoline nitration; may require batch verification.
Synthetic Chemistry Regioselectivity Process Development

6-Bromo-5-nitroquinoline Anticancer Activity

While specific IC50 data for 2-bromo-6-chloro-5-nitroquinoline remains unreported in primary literature, direct evaluation of the structurally analogous 6-bromo-5-nitroquinoline (compound 4) against cancer cell lines provides a relevant benchmark. This compound exhibited the greatest antiproliferative activity among a panel of substituted quinolines, with activity comparable to the reference drug 5-fluorouracil (5-FU) against HT29 human adenocarcinoma cells [1]. Additionally, 6-bromo-5-nitroquinoline demonstrated apoptotic activity, indicating potential to induce cancer cell death.

Anticancer Analog Activity
Class-level inference
6-Bromo-5-nitroquinoline showed comparable activity to 5-FU in HT29 cells
Supports 5-nitroquinoline core as anticancer research scaffold
Data from structurally similar analog; direct data for target compound not reported.
Anticancer Cytotoxicity Apoptosis

MAO Isoform Selectivity Profiles

Quinoline derivatives containing nitro and halogen substituents have been evaluated as monoamine oxidase (MAO) inhibitors. BindingDB data for structurally related nitroquinoline compounds reveals distinct selectivity profiles: one quinoline derivative (BDBM50259595) showed an IC50 of 50 nM against recombinant human MAO-A while displaying an IC50 of 0.900 nM against MAO-B [1]. In contrast, another quinoline analog (BDBM50063525) exhibited IC50 >100,000 nM against MAO-B, indicating that subtle structural modifications drastically alter selectivity [2]. These class-level observations underscore that the precise substitution pattern of 2-bromo-6-chloro-5-nitroquinoline positions it uniquely for exploration as a potential MAO-B selective inhibitor.

MAO Isoform Selectivity
Class-level inference
Related quinolines: MAO-B IC50 0.900 nM vs >100,000 nM for another analog
Highlights structure-selectivity relationship; supports isoform-specific probe design
BindingDB data for close analogs; target compound selectivity requires direct evaluation.
Monoamine Oxidase Neurodegeneration Enzyme Inhibition

Application Scenarios


GAK-Selective Probe Development

Based on the demonstrated 3.5-fold improvement in GAK binding affinity for bromo-substituted quinolines over chloro analogs [1], 2-bromo-6-chloro-5-nitroquinoline is optimally positioned as a starting scaffold for developing selective GAK inhibitors. The C2 bromine serves as a synthetic handle for Suzuki-Miyaura coupling to introduce diverse aryl or heteroaryl groups, enabling rapid SAR exploration around the GAK ATP-binding pocket. This application is particularly relevant for academic screening centers and biotech kinase programs seeking novel GAK-targeted chemical probes.

Antimalarial Lead Optimization

The sub-100 nM antiplasmodial activity observed for 2-bromo-7-nitroquinoline derivatives [1] validates the 2-bromo-nitroquinoline pharmacophore as a legitimate antimalarial core. 2-Bromo-6-chloro-5-nitroquinoline offers a differentiated substitution pattern (6-chloro instead of 7-nitro) that may modulate both potency and physicochemical properties. Procurement of this specific regioisomer enables exploration of alternative substitution vectors while retaining the essential 2-bromo group for late-stage diversification and the electron-withdrawing nitro group implicated in activity.

Anticancer Agent Synthesis

The documented antiproliferative and apoptotic activity of 6-bromo-5-nitroquinoline against HT29, HeLa, and C6 cancer cell lines [1] establishes the 5-nitroquinoline core as a validated anticancer scaffold. 2-Bromo-6-chloro-5-nitroquinoline incorporates an additional C2 bromine functional handle absent in the benchmark compound, enabling modular synthesis of focused libraries for cell-based phenotypic screening. This scenario is directly relevant to medicinal chemistry groups pursuing novel anticancer agents with demonstrated tumor cell killing capacity.

Regioselective Functionalization Methodology

The temperature-dependent regioselectivity of 6-substituted quinoline nitration—where low temperature exclusively yields the 5-nitro product [1]—positions 2-bromo-6-chloro-5-nitroquinoline as a valuable reference standard for analytical method development and synthetic route validation. Process chemistry groups can utilize this compound to calibrate LC-MS methods for monitoring nitration regioselectivity or as a benchmark for evaluating alternative nitration protocols.

Application
Selection Property
Validation Focus
GAK-selective probe development
C2 cross-coupling handle for SAR expansion
GAK binding affinity comparison vs chloro analog
Antimalarial lead optimization
2-Bromo-nitroquinoline pharmacophore
Antiplasmodial SAR interpretation and potency profiling
Anticancer agent synthesis
5-Nitroquinoline core with C2 diversification site
Antiproliferative activity in cancer cell models
Regioselective functionalization methodology
Regioisomeric purity and nitration outcome
Temperature-dependent nitration profile verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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